molecular formula C12H14BrN3O2 B8550056 isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate

isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate

Cat. No. B8550056
M. Wt: 312.16 g/mol
InChI Key: STACPEBWZZIWMW-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

To a solution of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (3.40 g, 16.0 mmol) and diisopropylethylamine (6.5 mL, 65 mmol) in N,N-dimethylformamide (20 mL) cooled in an ice bath was added dropwise isobutyl chloroformate (2.51 mL, 19.2 mmol) and the mixture was warmed to room temperature. After 1 hour the reaction was diluted with ethyl acetate (80 mL) and washed with water (60 mL), 10% aqueous citric acid (40 mL) and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated to a slurry. The residue was triturated diethyl ether (100 mL) and the solid isolated by filtration to give isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate (2.3 g, 46% yield). MS (EI) for C12H14BrN3O2: 313 (MH+).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][C:9]([CH3:11])=[N:8][C:5]2=[N:6][CH:7]=1.C(N(C(C)C)CC)(C)C.Cl[C:22]([O:24][CH2:25][CH:26]([CH3:28])[CH3:27])=[O:23]>CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]([C:22]([O:24][CH2:25][CH:26]([CH3:28])[CH3:27])=[O:23])[C:9]([CH3:11])=[N:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N=C(N2)C
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.51 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (60 mL), 10% aqueous citric acid (40 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a slurry
CUSTOM
Type
CUSTOM
Details
The residue was triturated diethyl ether (100 mL)
CUSTOM
Type
CUSTOM
Details
the solid isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N=C(N2C(=O)OCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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